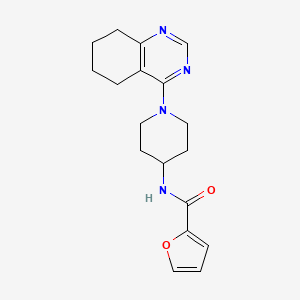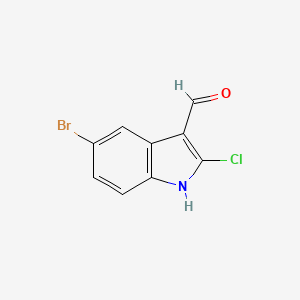
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic properties.
Scientific Research Applications
Environmental Impact and Degradation
Research on compounds similar to "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" often explores their environmental presence, degradation pathways, and impacts. For instance, chlorophenols and chlorinated herbicides, which share structural motifs with the compound , are extensively studied for their occurrence in the environment and potential for biodegradation. Chlorophenols, for example, are known for their environmental persistence and bioaccumulation, leading to significant ecological concerns. Studies on these compounds provide insights into the mechanisms of microbial degradation, which could be relevant for understanding how similar compounds might be broken down in nature or through engineered bioremediation processes (Peng et al., 2016).
Toxicological Studies
Toxicological studies of structurally related compounds, such as chlorinated herbicides and chlorophenols, offer insights into the potential health and environmental risks associated with chemical compounds of this nature. These studies typically assess the impact on aquatic life, potential for causing endocrine disruption, and effects on human health through exposure. Understanding the toxicological profile of related compounds can inform safety guidelines and regulatory standards for the use and disposal of "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide" in various applications (Bradberry et al., 2000).
Potential for Bioremediation
The study of microbial degradation and bioremediation of chlorophenols and related compounds has significant implications for environmental management and pollution control strategies. Research in this area focuses on identifying microbial strains capable of degrading toxic compounds and elucidating the biochemical pathways involved. Such information could be vital for developing bioremediation strategies for "2-(4-chlorophenoxy)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide," especially if it exhibits environmental persistence or toxicity (Pang et al., 2020).
- Environmental Impact and Degradation : (Peng et al., 2016)
- Toxicological Studies : (Bradberry et al., 2000)
- Potential for Bioremediation : (Pang et al., 2020)
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-3-5-16(6-4-15)22-11-17(21)20-9-12-7-14(10-19-8-12)13-1-2-13/h3-8,10,13H,1-2,9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYJADCSJRECJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)
![2-Chloro-N-[(2-propan-2-yloxan-4-yl)methyl]acetamide](/img/structure/B2378112.png)

![5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2378114.png)
![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2378115.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)



![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)